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Compound Name: N-(2-Phenoxyacetyl)adenosine

Cat. No.: B12400394 Get Quote

N-(2-Phenoxyacetyl)adenosine: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(2-Phenoxyacetyl)adenosine is a synthetic derivative of adenosine, a ubiquitous

endogenous purine nucleoside that plays a critical role in numerous physiological processes.

As an adenosine analog, N-(2-Phenoxyacetyl)adenosine holds potential for modulating the

activity of adenosine receptors, thereby influencing a wide range of cellular and systemic

functions. This technical guide provides a comprehensive overview of the structure, properties,

and potential biological activities of N-(2-Phenoxyacetyl)adenosine, drawing upon available

data for adenosine and its analogs.

Chemical Structure and Properties
N-(2-Phenoxyacetyl)adenosine is characterized by the attachment of a phenoxyacetyl group

to the N6 position of the adenine base of adenosine. This modification influences the

molecule's physicochemical properties and its interaction with biological targets.

Table 1: Physicochemical Properties of N-(2-Phenoxyacetyl)adenosine
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Property Value Source/Method

IUPAC Name

N-(9-((2R,3R,4S,5R)-3,4-

Dihydroxy-5-

(hydroxymethyl)tetrahydrofura

n-2-yl)-9H-purin-6-yl)-2-

phenoxyacetamide

-

CAS Number 119824-65-6 -

Molecular Formula C₁₈H₁₉N₅O₆ -

Molecular Weight 401.38 g/mol -

SMILES

O=C(Nc1ncnc2c1ncn2[C@H]1

O--INVALID-LINK----INVALID-

LINK--

[C@@H]1O)COc1ccccc1

-

Melting Point Data not available -

Solubility

Expected to have some

solubility in organic solvents

like DMSO and DMF. Solubility

in aqueous solutions may be

limited.

Inferred from related

compounds

logP Data not available -

pKa Data not available -

Note: Specific experimental data for melting point, logP, and pKa of N-(2-
Phenoxyacetyl)adenosine are not readily available in the reviewed literature. The provided

solubility information is an educated estimation based on the properties of adenosine and the

presence of the hydrophobic phenoxyacetyl group.

Biological Activity and Signaling Pathways
Adenosine analogs are known to exert their effects primarily through interaction with four

subtypes of G protein-coupled adenosine receptors: A₁, A₂A, A₂B, and A₃. The phenoxyacetyl
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modification at the N6 position can alter the affinity and selectivity of the molecule for these

receptors compared to endogenous adenosine.

While specific quantitative biological data such as IC₅₀ or Kᵢ values for N-(2-
Phenoxyacetyl)adenosine are not currently available, the general activities of N6-substituted

adenosine analogs suggest potential roles in:

Cardiovascular regulation: Adenosine analogs often exhibit vasodilatory properties.

Anti-inflammatory effects: Activation of certain adenosine receptors, particularly A₂A, can

suppress inflammatory responses.

Neuromodulation: Adenosine is a key neuromodulator in the central nervous system.

Anticancer activity: Some adenosine analogs have been investigated for their potential to

inhibit cancer cell growth.

The primary signaling pathway associated with A₂A adenosine receptor activation involves the

stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which

phosphorylates various downstream targets to elicit a cellular response.
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Conceptual signaling pathway of N-(2-Phenoxyacetyl)adenosine via the A2A receptor.
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Experimental Protocols
Detailed experimental protocols specifically for the synthesis and analysis of N-(2-
Phenoxyacetyl)adenosine are not widely published. However, general methods for the

synthesis of N6-acylated adenosine derivatives and their analysis can be adapted.

Synthesis of N-(2-Phenoxyacetyl)adenosine
A common method for the synthesis of N6-acyladenosine derivatives involves the acylation of

adenosine. The phenoxyacetyl group is often used as a protecting group in oligonucleotide

synthesis due to its stability under certain conditions and its facile removal under others.
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Generalized workflow for the synthesis and purification of N-(2-Phenoxyacetyl)adenosine.
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Methodology:

Acylation: Adenosine is dissolved in a suitable aprotic solvent, such as pyridine or

dimethylformamide (DMF).

An acylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride, is added to

the solution, typically in excess.

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is

complete, as monitored by thin-layer chromatography (TLC).

Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution

of sodium bicarbonate.

The product is extracted into an organic solvent, such as ethyl acetate or dichloromethane.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel, using a

suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-
(2-Phenoxyacetyl)adenosine.

Analytical Methods
High-Performance Liquid Chromatography (HPLC):

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous

buffer (e.g., ammonium acetate or phosphate buffer) is commonly employed.

Detection: UV detection at approximately 260 nm.

Mass Spectrometry (MS):

Electrospray ionization (ESI) is a suitable ionization method.
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The protonated molecule [M+H]⁺ would be expected at m/z 402.14.

Tandem mass spectrometry (MS/MS) can be used to confirm the structure by fragmentation

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent, such as DMSO-

d₆ or MeOD.

Characteristic signals for the adenosine ribose and adenine protons, as well as the protons

of the phenoxyacetyl group, would be expected. Specific chemical shift data for N-(2-
Phenoxyacetyl)adenosine is not readily available and would need to be determined

experimentally.

Conclusion
N-(2-Phenoxyacetyl)adenosine is an intriguing adenosine analog with potential for diverse

biological activities. While specific experimental data on its properties and biological effects are

limited, this guide provides a foundational understanding based on the known characteristics of

related compounds. Further research is warranted to fully elucidate the pharmacological profile

of this molecule, including its receptor binding affinities, efficacy in various cell-based and in

vivo models, and detailed signaling mechanisms. The experimental protocols outlined herein

provide a starting point for the synthesis, purification, and characterization of N-(2-
Phenoxyacetyl)adenosine to facilitate future investigations.

To cite this document: BenchChem. [N-(2-Phenoxyacetyl)adenosine structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12400394#n-2-phenoxyacetyl-adenosine-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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